molecular formula C23H22N2O4S B11476571 1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine

1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B11476571
M. Wt: 422.5 g/mol
InChI Key: YXRDMNNPQMQDAS-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine, often referred to as DBSF-MPP, is a synthetic compound with a complex structure. Let’s break it down:

    Dibenzo[b,d]furan: This part of the compound consists of two fused benzene rings and a furan ring. The furan ring contains an oxygen atom, making it a heterocyclic compound.

    Sulfonyl group: The sulfonyl group (SO₂) is attached to the dibenzo[b,d]furan moiety. It imparts reactivity and plays a crucial role in the compound’s biological activity.

    4-(4-methoxyphenyl)piperazine: This portion contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of DBSF-MPP. One common approach involves the reaction of dibenzo[b,d]furan with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group. The subsequent coupling with 4-methoxyphenylpiperazine yields the desired compound.

Reaction Conditions: The reaction conditions may vary, but typical conditions involve using a suitable solvent (e.g., dichloromethane or dimethylformamide) and a base (e.g., triethylamine) to facilitate the coupling reaction.

Industrial Production: While DBSF-MPP is not produced on an industrial scale, it serves as a valuable intermediate in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

DBSF-MPP undergoes various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: Reduction of the sulfonyl group may yield a sulfide or other reduced forms.

    Substitution: The piperazine ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles (e.g., amines, thiols) can replace the methoxy group.

Scientific Research Applications

DBSF-MPP has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in the treatment of neurological disorders.

    Neuropharmacology: DBSF-MPP may modulate neurotransmitter systems due to its piperazine moiety.

    Antioxidant Properties: The dibenzo[b,d]furan scaffold contributes to antioxidant activity.

Mechanism of Action

The exact mechanism remains under investigation, but potential targets include receptors or enzymes involved in neurotransmission, inflammation, or oxidative stress pathways.

Comparison with Similar Compounds

DBSF-MPP’s uniqueness lies in its dibenzo[b,d]furan-sulfonyl-piperazine combination. Similar compounds include sulfonylated piperazines and furan-containing derivatives.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

1-dibenzofuran-2-ylsulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C23H22N2O4S/c1-28-18-8-6-17(7-9-18)24-12-14-25(15-13-24)30(26,27)19-10-11-23-21(16-19)20-4-2-3-5-22(20)29-23/h2-11,16H,12-15H2,1H3

InChI Key

YXRDMNNPQMQDAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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